molecular formula C7H10O B6246097 rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis CAS No. 1932528-85-2

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis

Cat. No.: B6246097
CAS No.: 1932528-85-2
M. Wt: 110.2
InChI Key:
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Description

“rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis” is a chemical compound with a molecular weight of 96.13 . It is a liquid at room temperature .


Synthesis Analysis

An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one . The InChI code is 1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 96.13 .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis involves the cyclization of a suitable precursor molecule. The precursor molecule should have a suitable functional group that can undergo cyclization to form the desired bicyclic structure. The cyclization reaction should be stereoselective to obtain the cis isomer of the product. ", "Starting Materials": [ "4-methylcyclohexanone", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methylcyclohexanone to the corresponding enolate using sodium hydroxide in methanol.", "Step 2: Cyclization of the enolate to form the bicyclic structure using hydrochloric acid as a catalyst.", "Step 3: Separation of the racemic mixture of the cis and trans isomers of the product using fractional distillation.", "Step 4: Purification of the cis isomer using recrystallization from a suitable solvent such as ethanol.", "Step 5: Characterization of the product using spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS No.

1932528-85-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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